N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide
Description
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the 6-chloro-1,3-benzodioxol-5-yl group and the phenylacetohydrazide moiety imparts unique chemical properties to this compound.
Properties
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-8-15-14(21-10-22-15)7-12(13)9-18-19-16(20)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFYOUPBJEKOR-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 6-chloro-1,3-benzodioxole-5-carbaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 6-chloro-1,3-benzodioxol-5-yl group can be replaced by other nucleophiles.
Scientific Research Applications
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, including enzyme inhibitors and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules and coordination complexes.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the hydrazone moiety allows it to participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine atom instead of a chlorine atom, leading to different chemical reactivity and applications.
These comparisons highlight the unique properties of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide, particularly its potential in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
